4-Benzylbenzaldehyde: A Comprehensive Technical Guide for Advanced Research
4-Benzylbenzaldehyde: A Comprehensive Technical Guide for Advanced Research
This guide provides an in-depth exploration of 4-Benzylbenzaldehyde (CAS No. 67468-65-9), a versatile aromatic aldehyde of significant interest to researchers in organic synthesis, medicinal chemistry, and materials science. This document moves beyond a simple recitation of facts to offer a field-proven perspective on the compound's synthesis, reactivity, and potential applications, with a focus on the causal relationships that drive experimental design and interpretation.
Core Compound Identity and Physicochemical Properties
4-Benzylbenzaldehyde, systematically named 4-(phenylmethyl)benzaldehyde, is a disubstituted aromatic compound featuring a benzyl group and a formyl group at the para positions of a benzene ring. This unique structure imparts a combination of reactivity from the aldehyde and steric and electronic influences from the benzyl moiety, making it a valuable intermediate for the synthesis of more complex molecular architectures.
Key Identifiers
| Identifier | Value | Source |
| CAS Number | 67468-65-9 | [1][2][3] |
| Molecular Formula | C₁₄H₁₂O | [1][2] |
| Molecular Weight | 196.24 g/mol | [1] |
| IUPAC Name | 4-benzylbenzaldehyde | [1] |
| Synonyms | 4-(Phenylmethyl)benzaldehyde, p-Benzylbenzaldehyde | [1] |
| InChI | InChI=1S/C14H12O/c15-11-14-8-6-13(7-9-14)10-12-4-2-1-3-5-12/h1-9,11H,10H2 | [1] |
| SMILES | C1=CC=C(C=C1)CC2=CC=C(C=C2)C=O | [1] |
Physicochemical Data
The physical properties of 4-Benzylbenzaldehyde are crucial for its handling, purification, and use in reactions. It is characterized as a colorless oil and is sensitive to air, necessitating proper storage under an inert atmosphere.[2]
| Property | Value | Notes |
| Physical State | Oil | [2] |
| Color | Colorless | [2] |
| Boiling Point | Data not readily available in cited literature. Isomeric compounds like 4-benzyloxybenzaldehyde have different properties and should not be used as a substitute.[1] | The boiling point is expected to be elevated due to the high molecular weight. |
| Solubility | Slightly soluble in Chloroform and Methanol.[2] | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and toluene. Insoluble in water. |
| Air Sensitivity | Air Sensitive | [2] |
Synthesis and Mechanistic Considerations
The synthesis of 4-benzylbenzaldehyde can be approached through several modern organic chemistry methodologies. The choice of synthetic route is often dictated by the availability of starting materials, desired scale, and tolerance for specific reagents. A highly effective and versatile method is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Recommended Synthetic Protocol: Suzuki-Miyaura Coupling
This approach builds the core diarylmethane structure by forming a key carbon-carbon bond. The strategy involves coupling an aryl halide (or pseudo-halide) with a benzylboronic acid derivative, or conversely, a benzyl halide with an arylboronic acid. The latter is often more practical.
Causality behind the choice: The Suzuki-Miyaura coupling is chosen for its high functional group tolerance, generally high yields, and the commercial availability of the necessary precursors and catalysts.[4][5] The reaction is robust and can be adapted for library synthesis, which is highly relevant in drug discovery.
Caption: Suzuki-Miyaura coupling for 4-Benzylbenzaldehyde synthesis.
Step-by-Step Methodology:
-
Flask Preparation: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with 4-bromobenzaldehyde (1.0 eq).
-
Reagent Addition: To the flask, add benzylboronic acid (1.2 eq) and a suitable base such as potassium carbonate (2.0-3.0 eq).[5]
-
Catalyst Introduction: The palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and a phosphine ligand (e.g., JohnPhos, 5-10 mol%) are added.[5] Alternatively, a pre-formed catalyst like Pd(PPh₃)₄ can be used.
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment, preventing catalyst degradation.
-
Solvent Addition: Degassed solvents, such as a mixture of DMF or toluene and water, are added via cannula.[5]
-
Reaction Execution: The reaction mixture is heated to 80-100 °C and stirred vigorously.
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed.
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Chemical Reactivity and Synthetic Utility
The aldehyde group is the primary center of reactivity in 4-benzylbenzaldehyde, serving as a versatile handle for a multitude of synthetic transformations.
Wittig Reaction for Alkene Synthesis
The Wittig reaction is a powerful method for converting aldehydes into alkenes.[6][7] 4-Benzylbenzaldehyde can react with a phosphonium ylide to form a stilbene derivative. The stereochemical outcome (E vs. Z alkene) is dependent on the nature of the ylide (stabilized vs. non-stabilized).
Causality behind the reaction: The driving force for the Wittig reaction is the formation of the highly stable triphenylphosphine oxide byproduct.[8] This thermodynamic sink makes the reaction essentially irreversible and highly efficient for C=C bond formation.
Caption: The Wittig reaction of 4-Benzylbenzaldehyde.
Other Key Transformations
-
Reductive Amination: Formation of a C-N bond by reacting the aldehyde with an amine under reducing conditions (e.g., NaBH₃CN, Na(OAc)₃BH) to yield substituted benzylamines, which are common motifs in pharmaceuticals.
-
Oxidation: The aldehyde can be easily oxidized to the corresponding 4-benzylbenzoic acid using common oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).
-
Condensation Reactions: It can undergo aldol or Knoevenagel condensations with enolates or active methylene compounds, respectively, to form α,β-unsaturated systems.
Applications in Drug Discovery and Development
While direct applications of 4-benzylbenzaldehyde as a therapeutic agent are not widely reported, its structural framework is of significant interest in medicinal chemistry. It serves as a key building block for synthesizing larger molecules with potential biological activity.
-
Scaffold for Bioactive Molecules: The diarylmethane core of 4-benzylbenzaldehyde is present in numerous biologically active compounds. The aldehyde group provides a convenient point for diversification to explore structure-activity relationships (SAR).
-
Intermediate for ALDH Inhibitors: Benzaldehyde derivatives are known to be inhibitors of aldehyde dehydrogenase (ALDH), an enzyme family overexpressed in certain cancer stem cells.[9] The 4-benzyl substitution can be explored to modulate potency and selectivity against specific ALDH isoforms.
-
Precursor for Heterocyclic Synthesis: The aldehyde functionality is a gateway to the synthesis of various heterocyclic systems (e.g., quinolines, pyrimidines, imidazoles) through condensation reactions, which are prevalent scaffolds in drug design.[10]
Analytical and Spectroscopic Profile
Thorough analytical characterization is essential for confirming the identity and purity of 4-benzylbenzaldehyde. The following is a predicted spectroscopic profile based on the analysis of structurally similar compounds.[11][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Predicted, CDCl₃, 400 MHz):
-
δ ~9.9-10.0 ppm (s, 1H): This singlet corresponds to the highly deshielded aldehydic proton (-CHO).
-
δ ~7.8 ppm (d, 2H): A doublet for the two aromatic protons ortho to the aldehyde group.
-
δ ~7.2-7.4 ppm (m, 7H): A complex multiplet encompassing the five protons of the benzyl ring and the two aromatic protons ortho to the benzyl group.
-
δ ~4.0 ppm (s, 2H): A sharp singlet for the two benzylic methylene protons (-CH₂-).
-
-
¹³C NMR (Predicted, CDCl₃, 101 MHz):
-
δ ~192 ppm: Aldehyde carbonyl carbon.
-
δ ~140-145 ppm: Quaternary carbons of the substituted benzene ring.
-
δ ~128-136 ppm: Aromatic CH carbons.
-
δ ~42 ppm: Benzylic methylene carbon.
-
Infrared (IR) Spectroscopy
-
~3030 cm⁻¹: Aromatic C-H stretch.
-
~2920 cm⁻¹: Aliphatic C-H stretch (from the CH₂ group).
-
~2820 and ~2720 cm⁻¹: Characteristic C-H stretch (Fermi doublet) of the aldehyde group.
-
~1700-1710 cm⁻¹: Strong, sharp absorption from the C=O stretch of the conjugated aldehyde.
-
~1600 cm⁻¹: Aromatic C=C ring stretching.
Mass Spectrometry (MS)
Under Electron Ionization (EI), the fragmentation pattern is expected to show:
-
m/z 196: The molecular ion peak (M⁺).
-
m/z 195: A significant peak due to the loss of a hydrogen radical from the aldehyde (M-1), forming a stable acylium ion.
-
m/z 167: Loss of the formyl group (•CHO, 29 Da).
-
m/z 91: A prominent peak corresponding to the tropylium cation ([C₇H₇]⁺), formed from the cleavage of the benzyl group. This is often the base peak for benzyl-substituted compounds.
Caption: A typical workflow for the synthesis and analytical validation.
Safety, Handling, and Toxicology
Hazard Identification
4-Benzylbenzaldehyde is classified as an irritant. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.
-
GHS Hazard Statements:
Storage and Handling
The compound is reported to be air-sensitive.[2] It should be stored under an inert atmosphere (Argon or Nitrogen) in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
Toxicological Profile
Specific toxicological data for 4-benzylbenzaldehyde is limited. However, the metabolic fate can be predicted based on the toxicology of similar aromatic aldehydes.[1] The primary metabolic pathway is likely the oxidation of the aldehyde group to the corresponding carboxylic acid (4-benzylbenzoic acid) by aldehyde dehydrogenase enzymes in the liver. This more polar metabolite can then be conjugated (e.g., with glucuronic acid) and excreted renally.
Conclusion
4-Benzylbenzaldehyde is a valuable chemical intermediate with significant potential in synthetic and medicinal chemistry. Its diarylmethane structure, combined with the versatile reactivity of the aldehyde group, makes it an attractive starting material for the synthesis of complex target molecules, including potential drug candidates. A thorough understanding of its synthesis via robust methods like the Suzuki-Miyaura coupling, its predictable reactivity, and its analytical profile is crucial for its effective use in a research and development setting. Adherence to strict safety protocols is mandatory when handling this irritant and air-sensitive compound.
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